2-Bromoethyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of 2-bromoethyl methacrylate involves chemical reactions that introduce the bromoethyl group into the methacrylate molecule. One study describes the synthesis and polymerization of a related compound, 2-bromoethoxyphenoxyphosphoryl methacrylate, highlighting the methods used to introduce bromine-containing groups into methacrylate polymers for further functionalization and polymerization (Doiuchi, Nakaya, & Imoto, 1974).
Molecular Structure Analysis
The molecular structure of 2-bromoethyl methacrylate is crucial for its reactivity and properties. Its structure allows for the formation of polymers with specific functionalities. The bromine atom can be utilized for further chemical transformations, making it a versatile building block for polymer synthesis.
Chemical Reactions and Properties
2-Bromoethyl methacrylate undergoes various chemical reactions, including polymerization and copolymerization, to form polymers and copolymers with unique properties. Studies have detailed the thermal degradation of bromine-containing polymers, showing the mechanisms of decomposition and the formation of degradation products, indicating the stability and reactivity of these materials under heat (Grassie, Johnston, & Scotney, 1981).
Scientific Research Applications
1. Preparation in Microspheres and Surface Modification
2-Bromoethyl methacrylate (BEMA) has been utilized in the synthesis and crosslinking copolymerization to prepare bromoalkyl-functional microbeads. These microspheres, with accessible bromoethyl groups, are highly transparent and can serve as initiation sites for surface-initiated ATRP of glycidyl methacrylate or ring-opening polymerization of 2-methyl-2-oxazoline, leading to the generation of functional polymer brushes on their surfaces (Karagoz, Gunes, & Bıçak, 2010).
2. Sensing Nitroaromatic Explosives
Crosslinked 2-bromoethyl methacrylate polymer (PBEMA) microspheres exhibit fluorescence quenching in the presence of aromatic nitro compounds, such as TNT, DNT, and TNP, in aqueous media. This makes PBEMA microspheres a potential candidate for the detection of nitroaromatic explosives (Turhan, Tukenmez, Karagoz, & Bıçak, 2018).
3. Biocompatible Block Copolymers
2-Bromoethyl methacrylate plays a role in the synthesis of biocompatible block copolymers, particularly in the field of biomaterials. These copolymers have shown clinically proven benefits in various biomedical applications (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003).
4. Enzyme Immobilization for Enhanced Stability
Bromide-functionalized microspheres prepared from BEMA have been used for the immobilization of α-amylase through adsorption and covalent cross-linking. This method has shown to enhance the enzyme's tolerance to pH and temperature variations, as well as improve its storage stability (Bayramoglu, Karagoz, Bıçak, & Arica, 2014).
Safety And Hazards
2-Bromoethyl methacrylate is classified under the GHS07 category . It has hazard statements H227, H315, and H319, indicating that it is combustible, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
2-bromoethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSBQVEVZBMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-26-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27136-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2063505 | |
Record name | 2-Bromoethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl methacrylate | |
CAS RN |
4513-56-8 | |
Record name | 2-Bromoethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4513-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4513-56-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromoethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3L399U68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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